molecular formula C23H22N2O4 B10995849 methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10995849
M. Wt: 390.4 g/mol
InChI Key: PIASJXOGSDZVRE-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polyfunctional pyrrole derivative featuring a 4-ethoxyphenyl group at position 5, a methyl group at position 2, and a 2-oxo-2,3-dihydroindole moiety at position 2. Its structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-4-29-15-11-9-14(10-12-15)21-20(18(13(2)24-21)23(27)28-3)19-16-7-5-6-8-17(16)25-22(19)26/h5-12,19,24H,4H2,1-3H3,(H,25,26)

InChI Key

PIASJXOGSDZVRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Indole Synthesis: The indole moiety can be constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The ethoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated precursor.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkoxides or amines.

Major Products

The major products from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound’s potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and DNA, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s substituents were compared to those of structurally related pyrrole derivatives (Table 1). Key differences include:

  • 4-Ethoxyphenyl vs.
  • 2-Oxo-2,3-dihydroindole vs. Indol-3-yl : The dihydroindole moiety in the target compound reduces aromaticity, increasing conformational flexibility and hydrogen-bonding capacity relative to the planar indole group in ethyl (4R,5R)-5-(1H-indol-3-yl)-... carboxylate .
  • Methyl Ester : A common feature in pyrrole carboxylates (e.g., ), this group improves bioavailability by balancing lipophilicity and metabolic stability.

Table 1. Structural Comparison of Pyrrole Derivatives

Compound Position 4 Substituent Position 5 Substituent Key Functional Groups Reference
Target Compound 2-Oxo-2,3-dihydro-1H-indol-3-yl 4-Ethoxyphenyl Methyl ester, ethoxy
Compound 5g () Amino 4-Chlorophenyl Chlorophenyl, amino
Ethyl (4R,5R)-5-(1H-indol-3-yl)-... () Indol-3-yl m-Tolyl Ethyl ester, methoxycarbonyl
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate () Cyclopropylmethyl Methyloxazole Oxazole, cyclopropane

Stereochemical Considerations

The compound in exhibits 92% enantiomeric enrichment, highlighting the importance of stereochemistry in pyrrole derivatives . While the target compound’s stereochemical profile is unspecified, its dihydroindole moiety could introduce chirality, necessitating asymmetric synthesis or resolution techniques for enantiopure forms.

Physicochemical Properties

  • Melting Points and Stability : reports a melting point of 227–230°C for a chromene-pyrrole hybrid, suggesting high thermal stability for fused-ring systems . The target compound’s melting point is unreported but likely influenced by its ethoxyphenyl and dihydroindole groups.
  • Mass Spectrometry : HRMS data in confirmed molecular weight and structure , a critical step for validating synthetic success in analogous compounds.

Biological Activity

Methyl 5-(4-ethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family. Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, examining its pharmacological potential through various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a pyrrole ring substituted with an ethoxyphenyl group and an indole derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa7.01 ± 0.60Induces apoptosis
Compound BMCF-78.55 ± 0.35Inhibits topoisomerase II
Compound CNCI-H46014.31 ± 0.90Disrupts microtubule formation

These findings suggest that similar mechanisms may be at play for this compound, potentially leading to its application in cancer therapy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrrole derivatives are known to inhibit various inflammatory pathways, including those mediated by cytokines and chemokines. Research indicates that certain pyrroles can block the activation of NF-kB and reduce the production of pro-inflammatory cytokines.

In a study involving human neutrophils, compounds with similar structures inhibited calcium flux and chemotaxis effectively:

CompoundActivityEffectiveness
Compound DCalcium Flux InhibitionHigh
Compound EChemotaxis InhibitionModerate

The inhibition of these pathways suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Study on Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrole derivatives and tested their antitumor activity against multiple cancer cell lines. The results highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values ranging from 7 to 15 µM across various lines .

Study on Anti-inflammatory Effects

Another pivotal study investigated the anti-inflammatory effects of pyrrole derivatives on human neutrophils. The findings revealed that these compounds could significantly reduce the production of TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests that this compound may also possess similar properties.

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